3-Methylcyclobutanecarboxylic acid

CAS No.: 87863-09-0

Cat. No.: VC7806470

Molecular Formula: C6H10O2

Molecular Weight: 114.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 87863-09-0 |

|---|---|

| Molecular Formula | C6H10O2 |

| Molecular Weight | 114.14 g/mol |

| IUPAC Name | 3-methylcyclobutane-1-carboxylic acid |

| Standard InChI | InChI=1S/C6H10O2/c1-4-2-5(3-4)6(7)8/h4-5H,2-3H2,1H3,(H,7,8) |

| Standard InChI Key | ZLXHOVJKNATDMT-UHFFFAOYSA-N |

| SMILES | CC1CC(C1)C(=O)O |

| Canonical SMILES | CC1CC(C1)C(=O)O |

Introduction

Molecular Structure and Identification

Structural Characteristics

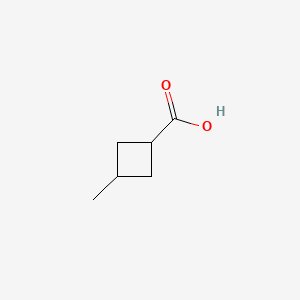

3-Methylcyclobutanecarboxylic acid features a cyclobutane ring with a carboxylic acid group at the 1-position and a methyl group at the 3-position. The ring’s inherent angle strain (approximately 90° bond angles) influences its reactivity, while the methyl group introduces steric hindrance, affecting conformational dynamics. The compound exists in cis and trans stereoisomeric forms due to the restricted rotation of the cyclobutane ring .

Synthesis and Manufacturing

Synthetic Routes

A patented method for synthesizing cis-3-hydroxy-3-methylcyclobutanecarboxylic acid (CN102557922A) offers insights into analogous pathways for 3-methylcyclobutanecarboxylic acid . The process involves three stages:

-

Hydrolysis of 3-Methylenecyclobutanecarbonitrile:

Reacting 3-methylenecyclobutanecarbonitrile with 1.0 M NaOH at 80–100°C yields 3-methylenecyclobutanecarboxylic acid (87–91% yield).

-

Hydrochloric Acid Addition:

Treating the intermediate with concentrated HCl at 25°C produces 3-chloro-3-methylcyclobutanecarboxylic acid (93–94% yield).

-

Final Hydrolysis:

Alkaline hydrolysis of the chlorinated derivative with 1.0 M NaOH at 25°C yields the target compound (46% yield).

Table 2: Synthesis Optimization Parameters

| Step | Reagents/Conditions | Temperature | Yield |

|---|---|---|---|

| 1 | 1.0 M NaOH, 4–6 h | 80–100°C | 87–91% |

| 2 | Concentrated HCl, 1–2 h | 25°C | 93–94% |

| 3 | 1.0 M NaOH, 12–16 h | 25°C | 46% |

This route demonstrates the feasibility of large-scale production, though the moderate final yield suggests opportunities for optimization .

Chemical Properties and Reactivity

Acid-Base Behavior

The carboxylic acid group confers typical Brønsted acidity, with a pKa estimated near 4.5–5.0, comparable to acetic acid. Deprotonation in basic media forms the carboxylate anion, enhancing solubility in polar solvents .

Thermal Stability

The cyclobutane ring’s strain predisposes the compound to thermal ring-opening reactions. Differential scanning calorimetry (DSC) data, though unavailable in the sources, would likely show exothermic decomposition above 150°C.

Reactivity in Organic Transformations

-

Esterification: Reacts with alcohols under acidic catalysis to form esters.

-

Amidation: Couples with amines via carbodiimide-mediated reactions to yield amides.

-

Reduction: Lithium aluminum hydride (LiAlH₄) reduces the carboxylic acid to 3-methylcyclobutanemethanol .

Applications in Organic Synthesis

Polymer Chemistry

The compound’s strained ring makes it a candidate for ring-opening metathesis polymerization (ROMP). For example, copolymerization with norbornene derivatives could yield materials with tailored mechanical properties .

Pharmaceutical Intermediates

Functionalization at the carboxylic acid position enables the synthesis of bioactive molecules. Derivatives such as amides and esters are explored as analogs in drug discovery programs targeting enzymes or receptors .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume